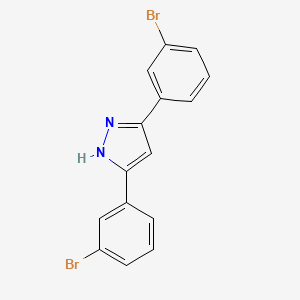![molecular formula C18H16F2N2O5S B2792747 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide CAS No. 905689-34-1](/img/structure/B2792747.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16F2N2O5S and its molecular weight is 410.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has demonstrated the potential of sulfonamide compounds incorporating the benzodioxane moiety for antibacterial activity. These compounds have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. The synthesis of such compounds involves reactions that yield N-substituted sulfonamides, which have been characterized and tested for their antibacterial properties (Abbasi et al., 2016).
Enzyme Inhibitory Applications
Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE). These studies have highlighted the significant inhibitory activity of these compounds, contributing to potential therapeutic applications in managing conditions related to enzyme dysfunction (Abbasi et al., 2019).
Anticancer and Antiproliferative Activities
Compounds derived from sulfonamides, including those with a benzodioxane core, have been evaluated for their anticancer and antiproliferative activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, providing insights into their potential as therapeutic agents against various cancer types (González-Álvarez et al., 2013).
Antioxidant Properties
The antioxidant properties of sulfonamide compounds have also been a subject of study, with certain derivatives showing promising results in scavenging free radicals and exhibiting potential as antioxidant agents. This research highlights the diverse therapeutic potential of these compounds, including their role in managing oxidative stress-related diseases (Küçükgüzel et al., 2013).
Environmental and Biological Sensing
Sulfonamide derivatives have been utilized in the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols, demonstrating their application in environmental and biological sciences for the detection of toxic and biologically active compounds (Wang et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that the compound might interact with these enzymes, potentially altering their activity and resulting in changes in the biochemical processes they are involved in.
Biochemical Pathways
Given that similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes , it can be inferred that the compound might affect pathways involving these enzymes. Cholinesterases are involved in nerve impulse transmission, while lipoxygenases play a role in the metabolism of arachidonic acid, a key player in inflammation and immune responses.
Pharmacokinetics
The compound’s predicted density is 136±01 g/cm3 , which might influence its absorption and distribution in the body
Result of Action
Given that similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes , it can be inferred that the compound might alter cellular processes involving these enzymes, potentially affecting nerve impulse transmission and inflammatory responses.
Action Environment
It’s worth noting that the compound’s predicted pka is 1225±020 , suggesting that it might be influenced by the pH of its environment
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O5S/c19-11-1-3-14(20)17(7-11)28(24,25)21-12-8-18(23)22(10-12)13-2-4-15-16(9-13)27-6-5-26-15/h1-4,7,9,12,21H,5-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDUTVIJAKQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

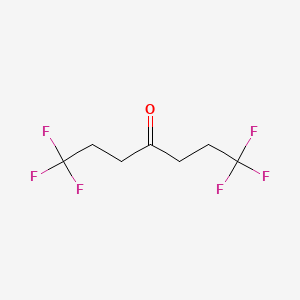
![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)


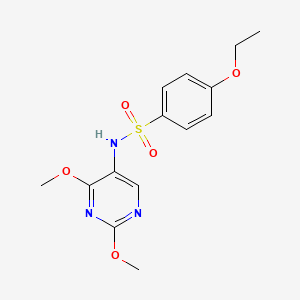

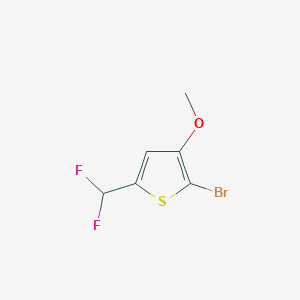

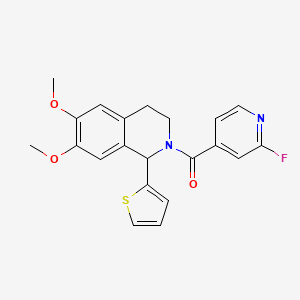
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
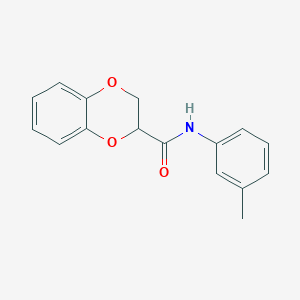
![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)
